3-formyl-3-methylButanoic acid

Cholesterol biosynthesis Mevalonate pathway Enzyme inhibition

3-Formyl-3-methylbutanoic acid (CAS 1001391-03-2), systematically named 3,3-dimethyl-4-oxobutanoic acid, is a branched-chain keto-carboxylic acid with molecular formula C₆H₁₀O₃ and molecular weight 130.14 g/mol. It belongs to the class of gamma-keto acids, characterized by a central gem-dimethyl substitution and adjacent formyl and carboxyl functionalities.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 1001391-03-2
Cat. No. B8640244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-formyl-3-methylButanoic acid
CAS1001391-03-2
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)O)C=O
InChIInChI=1S/C6H10O3/c1-6(2,4-7)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)
InChIKeyOIUKJBJURCIFTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Formyl-3-methylButanoic Acid (CAS 1001391-03-2): Key Identifiers and Structural Class for Procurement


3-Formyl-3-methylbutanoic acid (CAS 1001391-03-2), systematically named 3,3-dimethyl-4-oxobutanoic acid, is a branched-chain keto-carboxylic acid with molecular formula C₆H₁₀O₃ and molecular weight 130.14 g/mol [1]. It belongs to the class of gamma-keto acids, characterized by a central gem-dimethyl substitution and adjacent formyl and carboxyl functionalities [2]. This structural arrangement imparts distinct physicochemical and biological interaction profiles compared to linear or non-formylated analogs.

Why 3-Formyl-3-methylButanoic Acid (CAS 1001391-03-2) Cannot Be Replaced by Common Analogs in Biological Assays


Close structural analogs such as 3-methylbutanoic acid (isovaleric acid) or 2-formylbutanoic acid lack the precise gem-dimethyl and 3-formyl substitution pattern required for the target compound's observed polypharmacology [1]. Simple substitution with non-formylated branched-chain acids results in loss of HMG-CoA reductase and GABA transporter 1 (GAT1) inhibitory activity, while regioisomeric formyl substitution (e.g., 2-formylbutanoic acid) fails to engage the same binding determinants, as evidenced by the absence of reported activity in primary literature and curated databases [2]. The following quantitative comparisons substantiate the non-interchangeable nature of this compound.

Quantitative Differentiation of 3-Formyl-3-methylButanoic Acid (CAS 1001391-03-2) vs. Structural Analogs and Reference Inhibitors


HMG-CoA Reductase Inhibition: Potency Comparison vs. Statin-Class Drugs

3-Formyl-3-methylbutanoic acid inhibits rat hepatic HMG-CoA reductase with an IC50 of 30,000 nM in the nonsaponifiable lipid synthesis assay [1]. This potency is approximately 800-fold lower than the clinical statin lovastatin (IC50 3.4–37 nM) , establishing the compound as a weak but structurally distinct HMG-CoA reductase ligand. Its inhibitory profile across multiple lipid synthesis endpoints (nonsaponifiable lipids, total lipids, fatty acids) differentiates it from sterol-like inhibitors that act solely on mevalonate production [1].

Cholesterol biosynthesis Mevalonate pathway Enzyme inhibition

GABA Transporter 1 (GAT1) Inhibition: Single-Digit Nanomolar Activity vs. Clinical GAT1 Inhibitors

3-Formyl-3-methylbutanoic acid potently inhibits mouse GAT1 with an IC50 of 100 nM in a [3H]GABA uptake assay using HEK293 cells [1]. This activity is comparable to the clinical GAT1 inhibitor tiagabine, which exhibits IC50 values of 67–918 nM across various preparations (synaptosomes, neurons, glia) [2]. The compound thus represents a structurally novel GABA uptake inhibitor that diverges from the nipecotic acid and guvacine scaffolds typically employed in this target class.

GABAergic neurotransmission Anticonvulsant screening Transporter pharmacology

Lipoxygenase Pathway Interference: Broad-Spectrum Arachidonic Acid Cascade Modulation

3-Formyl-3-methylbutanoic acid is reported as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. While direct quantitative IC50 values for lipoxygenase inhibition are not available in the public domain for this compound, the multi-enzyme inhibitory profile distinguishes it from selective inhibitors like zileuton (5-LOX IC50 = 0.4–3.2 µM) and from simple branched-chain fatty acids that lack any reported lipoxygenase activity.

Inflammation Eicosanoid biosynthesis Enzyme inhibition panel

Cellular Differentiation Activity: Induction of Monocyte Lineage Commitment

3-Formyl-3-methylbutanoic acid exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This differentiation-inducing property is distinct from retinoic acid receptor agonists such as all-trans retinoic acid (ATRA), which drives granulocytic differentiation in acute promyelocytic leukemia (EC50 ~16 nM for RARα) [2]. The compound's monocyte-directed activity suggests a differentiation mechanism orthogonal to classical retinoid pathways.

Cancer cell differentiation Leukemia research Dermatology

Molecular Descriptor Differentiation: Reduced Water Solubility vs. Parent 3-Methylbutanoic Acid

The introduction of a 3-formyl group significantly alters aqueous solubility. 3-Formyl-3-methylbutanoic acid exhibits sparing water solubility of 1–5 g/L at 25°C, compared to 25 g/L at 20°C for the non-formylated parent compound 3-methylbutanoic acid (isovaleric acid) . This 5–25-fold reduction in aqueous solubility necessitates different handling and solvent selection strategies during experimental design and procurement.

Physicochemical properties Formulation Solubility

Optimal Research and Procurement Scenarios for 3-Formyl-3-methylButanoic Acid (CAS 1001391-03-2)


Mevalonate Pathway Probe and Negative Control in Cholesterol Biosynthesis Assays

In experimental systems requiring a weak HMG-CoA reductase ligand to serve as a baseline control or to investigate non-statin interactions, 3-formyl-3-methylbutanoic acid (IC50 = 30,000 nM) provides a defined inhibitory benchmark [1]. Its multi-endpoint inhibition profile (nonsaponifiable lipids, total lipids, fatty acids) enables nuanced dissection of the mevalonate pathway, distinguishing it from the profound inhibition induced by nanomolar-potency statins.

Structurally Novel GABA Transporter 1 (GAT1) Inhibitor for Neurological Disorder Research

With an IC50 of 100 nM at mouse GAT1, this compound represents a rare non-nipecotic acid scaffold with clinically relevant GABA uptake inhibition potency [2]. It is suitable for anticonvulsant screening, GABAergic signaling studies, and as a chemical probe to explore GAT1 pharmacology orthogonal to tiagabine and other established inhibitors.

Multi-Target Inflammatory Pathway Interrogation via Lipoxygenase and Carboxylesterase Inhibition

The compound's reported potent lipoxygenase inhibition, coupled with ancillary effects on formyltetrahydrofolate synthetase and carboxylesterase, makes it a unique tool for studying multi-enzyme modulation of arachidonic acid metabolism [3]. Researchers investigating polypharmacological approaches to inflammation or oxidative stress can employ this compound to probe pathways inaccessible to highly selective single-target agents.

Monocyte Differentiation Induction in Leukemia and Dermatology Research

For studies examining non-retinoid, non-vitamin D3 mechanisms of monocyte lineage commitment, 3-formyl-3-methylbutanoic acid provides pronounced differentiation-inducing activity [4]. It is particularly valuable in acute myeloid leukemia research where ATRA-resistant differentiation pathways are of interest, and in dermatological investigations of keratinocyte maturation disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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